molecular formula C8H8N2S B3194062 2,3-Dimethylthieno[3,4-b]pyrazine CAS No. 78648-59-6

2,3-Dimethylthieno[3,4-b]pyrazine

Cat. No. B3194062
CAS RN: 78648-59-6
M. Wt: 164.23 g/mol
InChI Key: YYXFFNGYRFRJGU-UHFFFAOYSA-N
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Description

2,3-Dimethylthieno[3,4-b]pyrazine is a chemical compound with the molecular formula C6H8N2 . It is a class of fused-ring systems used as precursors for copolymers . This compound is dark blue–black in the neutral state and becomes transparent light yellow when doped .


Synthesis Analysis

The synthesis of 2,3-Dimethylthieno[3,4-b]pyrazine involves several steps. One method involves the reaction of diaminomaleonitrile with 2,5-dibromohexane-3,4-dione, which yields 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile . Another method involves the treatment of 3,4-diaminothieno dihydrochloride with 2,3-butanedione in the presence of triethylamine in dichloromethane and ethanol at 50°C for 8 hours .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylthieno[3,4-b]pyrazine has been confirmed by X-ray diffraction . The structure is planar, and a partial separation of charge causes a donor-acceptor type arrangement of the planar molecules in uniform parallel stacks with an interplanar spacing of 3.334(2) Å at 100 K .


Chemical Reactions Analysis

The chemical reactions of 2,3-Dimethylthieno[3,4-b]pyrazine are influenced by the environment. Unconventional C–H···N hydrogen bonds have a significant influence on both UV–Vis and IR spectra . The low-energy region is composed of two close n – π * and π – π * absorptions, with the lowest excitation being associated with an n – π * line .


Physical And Chemical Properties Analysis

2,3-Dimethylthieno[3,4-b]pyrazine is a new soluble, low band-gap polymer. It is dark blue–black in the neutral state and becomes transparent light yellow when doped . It has a doped film conductivity of 3.6 × 10 –2 S cm –1 and a band-gap (film) of approximately 0.95 eV .

Scientific Research Applications

Photophysical Properties

2,3-Dimethylthieno[3,4-b]pyrazine, a difunctionalized thieno[3,4-b]pyrazine, has been studied for its photophysics and vibrational properties in various environments. It's been found that unconventional C–H···N hydrogen bonds significantly influence its UV–Vis and IR spectra. These properties are important for future applications, such as in polymer materials (Damasceno et al., 2019).

Application in Photovoltaic Devices

Thieno[3,4-b]pyrazine-based monomers, including 2,3-dimethylthieno[3,4-b]pyrazine, have been synthesized and used in the creation of donor−acceptor copolymers. These polymers have demonstrated promising photovoltaic performance, making them significant in the development of photovoltaic devices (Zhou et al., 2010).

Synthesis of Low Band Gap Conjugated Materials

Research has focused on developing new 2,3-disubstituted thieno[3,4-b]pyrazines, including 2,3-dimethylthieno[3,4-b]pyrazine, as precursors for low band gap conjugated materials. These materials have potential applications in electronic devices due to their tunable electronic properties (Wen et al., 2008).

Development of Organic Materials for Optoelectronic Applications

There has been a study of the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involving 2,3-dimethylthieno[3,4-b]pyrazine. These compounds are being investigated for their potential as organic materials in optoelectronic applications, highlighting their significance in the field of material science (Meti et al., 2017).

Synthesis of Thieno[3,4-b]pyrazine-Based Terthienyls

Research has been conducted on the synthesis and characterization of new thieno[3,4-b]pyrazine-based terthienyls, which are important precursors for creating low band gap conjugated materials. These studies contribute to the understanding of how to manipulate electronic properties for material development (Schwiderski & Rasmussen, 2013).

Safety And Hazards

The safety data sheet for 2,3-Dimethylthieno[3,4-b]pyrazine indicates that it is flammable and harmful if swallowed. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-dimethylthieno[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-6(2)10-8-4-11-3-7(8)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXFFNGYRFRJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CSC=C2N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507543
Record name 2,3-Dimethylthieno[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylthieno[3,4-b]pyrazine

CAS RN

78648-59-6
Record name 2,3-Dimethylthieno[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
L Wen, CL Heth, SC Rasmussen - Physical Chemistry Chemical …, 2014 - pubs.rsc.org
A series of thieno[3,4-b]pyrazine-based oligomers were synthesized via Stille cross-coupling as models of electronic structure–function relationships in thieno[3,4-b]pyrazine-based …
Number of citations: 39 pubs.rsc.org
L Wen, S Rasmussen - Polym. Prepr, 2007 - researchgate.net
Conjugated organic polymers are of considerable fundamental and technological interest and provide the advantage of tuning the polymer properties at the molecular level. 1-5 This …
Number of citations: 8 www.researchgate.net
DD Kenning, KA Mitchell, TR Calhoun… - The Journal of …, 2002 - ACS Publications
A general synthetic route has been developed for the efficient preparation of 2,3-disubstituted thieno[3,4-b]pyrazines. These methods eliminate problems in the preparation of the …
Number of citations: 169 pubs.acs.org
JB Howard, S Ekiz, AJ Cuellar De Lucio… - …, 2016 - ACS Publications
Semi-random conjugated polymers based on 3-hexylthiophene have been extensively investigated within the past several years as an effective route to broadening absorption without …
Number of citations: 20 pubs.acs.org
DD Kenning, MR Funfar… - POLYMER PREPRINTS …, 2001 - researchgate.net
The conjugated polymer1 polythieno [3, 4-b] pyrazine was first proposed as a possible new low band-gap polymer in 1990, due to its theoretical band gap of 0.70 eV, 2-4 less than half …
Number of citations: 12 www.researchgate.net
JP Nietfeld, RL Schwiderski, TP Gonnella… - The Journal of …, 2011 - ACS Publications
The synthesis and characterization of the extended thieno[3,4-b]pyrazine analogues acenaphtho[1,2-b]thieno[3,4-e]pyrazine (3a), 3,4-dibromoacenaphtho[1,2-b]thieno[3,4-e]pyrazine (…
Number of citations: 70 pubs.acs.org
SC Rasmussen, DJ Sattler, KA Mitchell… - Journal of luminescence, 2004 - Elsevier
In order to better understand the optical properties of polythieno[3,4-b]pyrazine materials, the photophysical characteristics of a series of monomeric 2,3-difunctionalized thieno[3,4-b]…
Number of citations: 45 www.sciencedirect.com
MVA Damasceno, V Manzoni, L Modesto-Costa… - Chemical Papers, 2019 - Springer
Difunctionalized thieno[3,4-b]pyrazines are a class of fused-ring systems used as precursors for copolymers and since these molecules were first synthesized, there is a long discussion …
Number of citations: 7 link.springer.com
JC Li, EO Seo, SH Lee, YS Lee - Macromolecular Research, 2010 - Springer
The discovery of bulk heterojunction solar cells has stimulated research in low band-gap π-conjugated polymers. 1, 2 Since the low band-gap polymers usually absorb a large part of …
Number of citations: 11 link.springer.com
SH Chou, HC Chen, CK Wang, CL Chung, CM Hung… - Organic …, 2019 - Elsevier
Two new asymmetric D−π−A1−A2 configured small molecules named PTP and TTP bearing thieno[3,4-b]pyrazine (TP) unit as the A1 group have been designed and synthesized for …
Number of citations: 11 www.sciencedirect.com

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